molecular formula C19H13NO B3348223 1-Phenylacridin-9(10H)-one CAS No. 160289-77-0

1-Phenylacridin-9(10H)-one

Cat. No.: B3348223
CAS No.: 160289-77-0
M. Wt: 271.3 g/mol
InChI Key: KWJUWKPOTOQSBS-UHFFFAOYSA-N
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Description

1-Phenylacridin-9(10H)-one is an organic compound belonging to the acridine family. Acridines are heterocyclic aromatic compounds containing a nitrogen atom in the central ring. This compound is characterized by a phenyl group attached to the acridine core, specifically at the 1-position, and a ketone group at the 9-position. It is known for its applications in various fields, including organic electronics and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenylacridin-9(10H)-one can be synthesized through several methods. One common approach involves the cyclization of N-phenylanthranilic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction typically proceeds under reflux conditions, leading to the formation of the acridine ring system.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenylacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Acridone derivatives.

    Reduction: 1-Phenylacridin-9(10H)-ol.

    Substitution: Halogenated acridine derivatives.

Scientific Research Applications

1-Phenylacridin-9(10H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound exhibits fluorescence properties, making it useful in biological imaging and as a fluorescent probe.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to intercalate with DNA.

    Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 1-Phenylacridin-9(10H)-one exerts its effects involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound’s fluorescence properties also allow it to be used as a probe for studying DNA interactions.

Comparison with Similar Compounds

    Acridine: The parent compound of 1-Phenylacridin-9(10H)-one, lacking the phenyl group.

    Acridone: An oxidized derivative of acridine.

    Phenanthridine: A structurally similar compound with a nitrogen atom in a different position.

Uniqueness: this compound is unique due to the presence of both a phenyl group and a ketone group, which confer distinct chemical and physical properties. Its ability to intercalate with DNA and its fluorescence make it particularly valuable in biological and medicinal research.

Properties

IUPAC Name

1-phenyl-10H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO/c21-19-15-9-4-5-11-16(15)20-17-12-6-10-14(18(17)19)13-7-2-1-3-8-13/h1-12H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJUWKPOTOQSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC=C2)NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20778653
Record name 1-Phenylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20778653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160289-77-0
Record name 1-Phenylacridin-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20778653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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